molecular formula C12H11F3O B13044733 (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B13044733
M. Wt: 228.21 g/mol
InChI Key: RMUQCHZLIOFXHD-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone is a ketone derivative featuring a cyclopropane ring substituted with a methyl group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl group and influences the compound’s reactivity and stability.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

(1-methylcyclopropyl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C12H11F3O/c1-11(6-7-11)10(16)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

RMUQCHZLIOFXHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Phenyl Ketones with 1-Methylcyclopropyl Derivatives

One effective approach involves reacting 1-methylcyclopropyl-containing alcohols or halides with trifluoromethyl-substituted phenyl ketones or their derivatives.

  • Example procedure: Dissolution of 2-fluoro-5-(methylsulfonyl)benzoic acid in dimethylacetamide followed by addition of (1-methylcyclopropyl)methanol and potassium carbonate, heating at 150 °C overnight to form 2-[(1-methylcyclopropyl)methoxy]-5-(methylsulfonyl)benzoic acid with an 81% yield.

  • This intermediate can be further elaborated to the target ketone via coupling with appropriate amines or piperazine derivatives, employing coupling agents such as HATU and bases like triethylamine in solvents like DMF at room temperature.

Friedel-Crafts Acylation Using Trifluoromethylated Aromatics

Trifluoromethyl-substituted acetophenones can be synthesized via diazotization and coupling reactions starting from 3-aminotrifluorotoluene.

  • Stepwise synthesis:

    • Diazotization of 3-aminotrifluorotoluene in sulfuric acid at 0–5 °C with sodium nitrite to form diazonium salts.

    • Coupling with copper catalysts and acetic acid in toluene under controlled pH (4–4.5) and temperature (0–5 °C), followed by warming to 15 °C for reaction completion.

    • Hydrolysis with 20% hydrochloric acid under reflux to yield (trifluoromethyl)acetophenone with ~75% yield and 99.6% purity by GC analysis.

  • This method provides a reliable route to trifluoromethyl-substituted aromatic ketones, which can be further modified to incorporate the 1-methylcyclopropyl group.

Organometallic Coupling and Carbonylation Techniques

Advanced organometallic methods involving lithiation, Grignard reagents, or transition-metal catalysis enable the formation of the ketone bond with high regioselectivity.

  • For instance, the use of n-butyllithium and methyltriphenylphosphonium bromide in tetrahydrofuran (THF) facilitates the formation of key intermediates, which upon Pd-catalyzed coupling with trimethylsilylmethylmagnesium chloride yield ketone products after purification by chromatography.

  • These procedures often require stringent inert atmosphere conditions and low temperatures to maintain selectivity and yield.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Purity (%) Notes
Alkylation with (1-methylcyclopropyl)methanol 2-fluoro-5-(methylsulfonyl)benzoic acid, K2CO3, DMAc, 150 °C overnight 81 Not specified Efficient for introducing cyclopropyl ether linkage
Diazotization-Coupling-Hydrolysis 3-aminotrifluorotoluene, NaNO2, Cu catalyst, AcOH, HCl reflux 75 99.6 Produces trifluoromethyl acetophenone intermediate
Organometallic coupling with Pd catalyst n-BuLi, Ph3PCH3Br, PdCl2(PPh3)2, TMSCH2MgCl, THF 83 (for related ketones) Not specified High regioselectivity, requires inert atmosphere

Research Findings and Notes

  • The alkylation approach using (1-methylcyclopropyl)methanol is advantageous for direct introduction of the cyclopropyl moiety under relatively mild conditions, yielding stable intermediates suitable for further functionalization.

  • The diazotization and coupling method is a classical and robust approach to synthesize trifluoromethyl-substituted aromatic ketones, providing high purity products essential for pharmaceutical and agrochemical applications.

  • Organometallic coupling techniques, while more complex and requiring precise control of reaction conditions, offer high yields and the ability to introduce diverse substituents, making them valuable for fine-tuning molecular properties.

  • Purification of the final ketone products typically involves extraction, washing, drying over anhydrous salts, and chromatographic techniques such as flash silica gel chromatography using petroleum ether or ethyl acetate as eluents.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound has been explored for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may act as inhibitors for various biological targets, including enzymes involved in inflammatory processes. For instance, studies have shown that similar structural analogs exhibit activity against mPGES-1, an enzyme implicated in pain and inflammation .
  • Structure-Activity Relationship (SAR) Studies : The exploration of SAR has revealed that modifications to the trifluoromethyl group can significantly enhance the potency and selectivity of compounds related to (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone. For example, changes in substituents on the phenyl ring have been linked to improved efficacy in preclinical models .

Synthetic Chemistry

  • Synthesis of Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex structures through various coupling reactions. For instance, it has been used in the synthesis of aryl-substituted carboxamide derivatives, which are valuable in drug discovery .
  • Catalytic Applications : The compound's derivatives have been utilized as ligands in catalysis, particularly in transition metal-catalyzed reactions. This application is significant for developing new synthetic methodologies that are more efficient and environmentally friendly.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of compounds derived from this compound. The results demonstrated that certain derivatives inhibited mPGES-1 activity effectively, leading to reduced prostaglandin E2 levels in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Case Study 2: Synthesis and Characterization

In a recent synthesis project, researchers successfully synthesized several derivatives of this compound using palladium-catalyzed cross-coupling reactions. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Data Tables

Compound NameStructureBiological ActivityReference
Compound AStructuremPGES-1 Inhibitor
Compound BStructureAnti-inflammatory
Compound CStructureSynthetic Precursor

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclopropane-Containing Methanones

The following compounds share a methanone core but differ in substituents on the cyclopropane or aromatic rings. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of (1-Methylcyclopropyl)(4-(Trifluoromethyl)Phenyl)Methanone and Analogs

Compound Name Substituent on Cyclopropane Aromatic Group Physical State Boiling Point (°C) Density (g/cm³) pKa Yield (%)
This compound (Target) Methyl 4-(Trifluoromethyl)phenyl Not reported Not reported Not reported ~2.7* Not reported
(1-(Phenylthio)cyclopropyl)(4-(trifluoromethyl)phenyl)methanone (6b) Phenylthio 4-(Trifluoromethyl)phenyl Yellow oil Not reported Not reported Not reported 70
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone N/A (Pyridine ring) 4-(Trifluoromethyl)phenyl Not reported 330.2 (Predicted) 1.292 (Predicted) 2.67 Not reported

*Predicted pKa based on structural similarity to pyridine analog .

Key Observations:

Substituent Impact on Physical State

  • The target compound’s methyl group on the cyclopropane is less bulky than the phenylthio group in 6b , which may explain why 6b exists as a yellow oil at room temperature. Methyl-substituted cyclopropanes often exhibit higher crystallinity due to reduced steric hindrance, suggesting the target compound could be a solid .
  • The pyridine analog’s aromatic nitrogen contributes to polarity, likely increasing its boiling point (330.2°C predicted) compared to cyclopropane-containing analogs .

Electronic Effects The trifluoromethyl group in all three compounds enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. The pyridine analog’s pKa (2.67) reflects moderate acidity due to the electron-withdrawing trifluoromethyl group and the pyridine’s inherent basicity. The target compound’s pKa is expected to be slightly higher (~2.7) due to the absence of an aromatic nitrogen .

Synthetic Yields Compound 6b was synthesized in 70% yield via thiol-cyclopropane reactions, suggesting efficient methodologies for cyclopropane-functionalized ketones.

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